molecular formula C6H12O B3049577 2,3-Dimethylbutanal CAS No. 2109-98-0

2,3-Dimethylbutanal

Cat. No. B3049577
CAS RN: 2109-98-0
M. Wt: 100.16 g/mol
InChI Key: AKUUEDVRXOZTBF-UHFFFAOYSA-N
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Description

2,3-Dimethylbutanal is a chemical compound with the molecular formula C6H12O . It is also known by other names such as 2,3-Dimethylbutyraldehyde . It is a clear liquid with a petroleum-like odor .


Synthesis Analysis

The synthesis of 2,3-Dimethylbutanal involves the acid-catalyzed alkylation of isobutene with ethylene to give the sulfate ester, which is readily hydrolyzed to the alcohol . The most efficient method for the conversion of the alcohol to the aldehyde is by a vapor phase dehydrogenation over a copper catalyst .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbutanal consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The average mass is 100.159 Da and the monoisotopic mass is 100.088814 Da .


Physical And Chemical Properties Analysis

2,3-Dimethylbutanal is a clear colorless liquid . It has a flash point of -20°F . It is less dense than water and insoluble in water . Its vapors are heavier than air .

Scientific Research Applications

Radiolysis Studies

Gamma radiolysis of liquid 2,3-dimethylbutane has been investigated, exploring its behavior under vacuum and irradiation at different temperatures. These studies provide insights into the fragmentation products and radical recombination processes (Castello, Grandi, & Munari, 1974).

Catalyst Research

Research on bimetallic catalysts has demonstrated the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes. This involves the modification of catalysts using Surface Organometallic Chemistry (SOMC), contributing to advancements in catalyst design and selectivity (Rougé et al., 2019).

Phase Change Studies

Investigations into the crystalline and glassy-crystalline states of 2,3-dimethylbutane have led to a better understanding of phase changes in materials. These studies involve measuring heat capacities and transition temperatures, contributing to the knowledge of thermodynamic properties of glassy crystals (Adachi, Suga, & Seki, 1971).

Hydrogenolysis Research

The hydrogenolysis of 2,3-dimethylbutane over various supported catalysts has been studied to understand the selectivity and reaction networks involved in the process. Such research aids in the development of more efficient chemical processes (Machiels, 1979).

Molecular Dynamics

Studies on the nuclear magnetic resonance absorption and heat capacity of crystalline solid solutions of 2,3-dimethylbutane have contributed to the understanding of molecular rotation and translation in crystals. This research is significant in the field of molecular physics and materials science (Aston, Segall, & Fuschillo, 1956).

Thermal Decomposition Kinetics

Research on the thermal decomposition kinetics of 2,3-epoxy-2,3-dimethylbutane using computational methods like density functional theory and RRKM theory has provided valuable insights into the decomposition processes and products (Shiroudi & Zahedi, 2016).

Safety And Hazards

2,3-Dimethylbutanal is highly flammable . It can cause significant irritation if inhaled or if it comes into contact with skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2,3-dimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUUEDVRXOZTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943401
Record name 2,3-Dimethylbutanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbutanal

CAS RN

2109-98-0
Record name 2,3-Dimethylbutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2109-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylbutyraldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbutyraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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